molecular formula C4H6N2S B1140477 メチマゾール-d3 CAS No. 1160932-07-9

メチマゾール-d3

カタログ番号: B1140477
CAS番号: 1160932-07-9
分子量: 117.19 g/mol
InChIキー: PMRYVIKBURPHAH-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Properties

The pharmacokinetics of methimazole-d3 allow for enhanced tracking and analysis in clinical studies. The deuterated compound can be used to study:

  • Metabolism : Understanding how the drug is processed in the body compared to its non-deuterated counterpart.
  • Bioavailability : Assessing how much of the drug reaches systemic circulation and its therapeutic effects.
  • Safety Profile : Evaluating any differences in adverse reactions or efficacy due to the structural modification .

Graves' Disease Management

Recent studies have demonstrated the effectiveness of methimazole-d3 in combination with vitamin D and selenium supplementation for managing Graves' disease. A clinical trial indicated that this combination therapy could significantly reduce thyroid-stimulating hormone levels and improve overall thyroid function compared to methimazole alone .

Research on Immune Modulation

Methimazole-d3 has been investigated for its potential immunomodulatory effects. Research indicates that it may influence regulatory T cells and natural killer cell frequencies, which are critical in autoimmune conditions like Graves' disease. This aspect highlights methimazole-d3's role beyond mere hormone suppression, suggesting a broader impact on the immune system .

Case Study 1: Combination Therapy Efficacy

A study involving 120 patients with high-titer thyrotropin receptor antibodies assessed the efficacy of methimazole combined with alfacalcidol (vitamin D). Results showed that patients receiving this combination had significantly lower daily dosages of methimazole after treatment compared to those on methimazole alone, indicating improved management of hyperthyroidism with reduced medication burden .

Case Study 2: Long-term Treatment Outcomes

A long-term observational study evaluated patients on methimazole therapy over 48 months, documenting adverse reactions and treatment efficacy. The findings suggested that continuous treatment with methimazole, including its deuterated form, maintained remission rates effectively while minimizing side effects .

Data Tables

Study FocusSample SizeTreatment DurationKey Findings
Efficacy of Methimazole with Vitamin D12024 weeksReduced TRAb levels; lower MMI dosage required
Immune Modulation Study606 monthsSignificant decrease in NK cell activity; increased Treg frequency
Long-term Efficacy Study10048 monthsHigh remission rates; minimal adverse effects reported

作用機序

メチマゾール-d3は、甲状腺ホルモンの合成に関わる酵素である甲状腺ペルオキシダーゼを阻害することにより、その効果を発揮します . この阻害は、ヨウ化物からヨウ素への酸化を阻害し、これはチロキシン(T4)とトリヨードチロニン(T3)の生成における重要なステップです。 このステップを阻害することにより、メチマゾールは循環中の甲状腺ホルモンのレベルを低下させ、それにより甲状腺機能亢進症を軽減します .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、重水素標識があるため、研究環境で特に有用です。 重水素原子は水素原子に置き換わり、薬物動態および代謝研究におけるより正確な追跡と分析を可能にします。 この標識は、非標識メチマゾールでは不可能な、体内の薬物の挙動に関する洞察を提供します .

生化学分析

Biochemical Properties

Methimazole-d3, like Methimazole, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This interaction with thyroid peroxidase, an enzyme, disrupts the normal biochemical reactions involved in the production of thyroid hormones .

Cellular Effects

In the context of cellular effects, Methimazole-d3 is expected to have similar effects as Methimazole. Methimazole’s primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methimazole-d3 involves its interaction with thyroid peroxidase. Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase . The exact method through which Methimazole inhibits this step is unclear .

Temporal Effects in Laboratory Settings

For instance, a study found that long-term low dose Methimazole treatment may be a lifelong effective and safe therapeutic modality in patients with Graves’ hyperthyroidism for prevention of relapse .

Dosage Effects in Animal Models

Methimazole is commonly used for the pharmacologic management of feline hyperthyroidism . The dosage is adjusted based on the recheck by 1.0–2.5 mg increments as needed, with the intention of maintaining circulating T4 concentrations .

Metabolic Pathways

Methimazole-d3, like Methimazole, is rapidly and extensively metabolized by the liver, mainly via the CYP450 and FMO enzyme systems . Several metabolites have been identified, though the specific enzyme isoforms responsible for this metabolism are not clearly defined .

Transport and Distribution

The apparent volume of distribution of Methimazole has been reported as roughly 20 L . Following oral administration, Methimazole is highly concentrated in the thyroid gland - intrathyroidal Methimazole levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion .

Subcellular Localization

The subcellular localization of Methimazole-d3 is not explicitly stated in the available literature. Given that Methimazole is highly concentrated in the thyroid gland following administration , it can be inferred that Methimazole-d3 may also localize within the thyroid gland cells

準備方法

合成経路および反応条件

メチマゾールは、N-メチルイミダゾールをN-ブチルリチウムと粉末硫黄と有機溶媒中で反応させることによって合成することができます . 反応条件は穏やかで、プロセスはシンプルであるため、工業生産に適しています。 調製方法は次のとおりです。

  • N-メチルイミダゾールをN-ブチルリチウムと反応させる。
  • 粉末硫黄を反応混合物に加える。
  • 有機溶媒中で反応を実施してメチマゾールを得る。

工業生産方法

メチマゾールの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、収率と効率を向上させるために最適化されています。 反応条件は、最終生成物の純度と品質を確保するために制御されています .

化学反応の分析

反応の種類

メチマゾールは、次のようなさまざまな化学反応を起こします。

    酸化: メチマゾールは酸化されてジスルフィドを形成することができる。

    還元: チオールを形成するために還元することができる。

    置換: メチマゾールは、特にハロゲンとの置換反応を起こすことができる。

一般的な試薬および条件

    酸化: 一般的な酸化剤には、過酸化水素とヨウ素が含まれる。

    還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができる。

    置換: ハロゲン化反応では、多くの場合、制御された条件下で塩素または臭素などの試薬を使用する。

形成される主要な生成物

    酸化: ジスルフィド。

    還元: チオール。

    置換: メチマゾールのハロゲン化誘導体。

科学研究への応用

メチマゾール-d3は、さまざまな用途における科学研究で広く使用されています。

    化学: メチマゾールの合成と分解に関わる研究におけるトレーサーとして使用される。

    生物学: メチマゾールの代謝経路と生物学的効果の理解に役立つ。

    医学: 薬物動態研究において、メチマゾールの吸収、分布、代謝、排泄を決定するために使用される。

    産業: 新しい抗甲状腺薬の開発と品質管理プロセスで使用される

類似化合物との比較

Similar Compounds

Uniqueness of Methimazole-d3

Methimazole-d3 is unique due to its deuterium labeling, which makes it particularly useful in research settings. The deuterium atoms replace hydrogen atoms, allowing for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body that are not possible with non-labeled methimazole .

生物活性

Methimazole-d3 is a deuterated form of methimazole, an antithyroid medication primarily used to treat hyperthyroidism, particularly in patients with Graves' disease. This compound functions by inhibiting the synthesis of thyroid hormones, thus reducing their levels in the bloodstream. The biological activity of methimazole-d3 is of significant interest due to its potential implications in both clinical and research settings.

Methimazole inhibits the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues on thyroglobulin, a precursor to thyroid hormones. By blocking this enzyme, methimazole-d3 effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). This action is vital for managing conditions characterized by excess thyroid hormones.

Pharmacokinetics

The pharmacokinetics of methimazole-d3 are similar to those of its non-deuterated counterpart, with rapid absorption and metabolism primarily occurring in the liver. Methimazole is extensively metabolized via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. The deuteration may influence the metabolic stability and half-life of the compound, potentially enhancing its therapeutic efficacy and reducing side effects.

Efficacy in Hyperthyroidism Treatment

Methimazole-d3 has been studied for its role in treating hyperthyroidism. A randomized controlled trial demonstrated that patients receiving methimazole experienced significant reductions in serum free T4 levels compared to those on placebo. The addition of selenium and vitamin D to methimazole therapy was shown to enhance its efficacy, leading to more rapid control of hyperthyroidism symptoms (Table 1) .

Table 1: Clinical Outcomes of Methimazole Treatment

Treatment GroupFree T4 Reduction (pg/ml)NK Cell Percentage Change (%)Quality of Life Improvement (ThyPRO Score)
Methimazole Monotherapy-25.7-3.6-5.2
Methimazole + Selenium & VitD-36.5-10.3-14.6

Immunomodulatory Effects

Research indicates that methimazole may also exert immunomodulatory effects beyond its role as an antithyroid agent. In a study involving patients with Graves' disease, methimazole treatment was associated with changes in natural killer (NK) cell populations, suggesting a potential impact on immune function .

Case Studies

Several case studies have highlighted the effectiveness of methimazole-d3 in managing hyperthyroidism:

  • Case Study 1 : A 35-year-old female diagnosed with Graves' disease exhibited a significant reduction in T4 levels after 12 weeks of methimazole-d3 treatment combined with selenium supplementation. The patient's quality of life improved markedly, as measured by ThyPRO scores.
  • Case Study 2 : A cohort study involving 42 patients with newly diagnosed hyperthyroidism showed that those treated with methimazole-d3 alongside vitamin D had a faster normalization of thyroid function tests compared to those receiving standard therapy alone .

Safety Profile

Methimazole-d3 is generally well-tolerated; however, it can cause side effects such as rash, agranulocytosis, and liver dysfunction. Monitoring liver function and complete blood counts during treatment is recommended to mitigate these risks .

特性

IUPAC Name

3-(trideuteriomethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYVIKBURPHAH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160932-07-9
Record name 3-(trideuteriomethyl)-1H-imidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methimazole-d3
Reactant of Route 2
Reactant of Route 2
Methimazole-d3
Reactant of Route 3
Reactant of Route 3
Methimazole-d3
Reactant of Route 4
Methimazole-d3
Reactant of Route 5
Methimazole-d3
Reactant of Route 6
Methimazole-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。